molecular formula C16H17N3O2 B5313399 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile

2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile

Cat. No. B5313399
M. Wt: 283.32 g/mol
InChI Key: IUHFNKCQRRGBOG-JXMROGBWSA-N
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Description

2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile is a chemical compound that belongs to the class of oxazole derivatives. It has been found to possess several pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of COX-2 can lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, the compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of the compound.

Future Directions

There are several future directions for research on 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile. One area of interest is the development of analogs with improved solubility and pharmacokinetic properties. Additionally, more studies are needed to elucidate the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, further research is needed to determine the safety and efficacy of the compound in humans.

Synthesis Methods

The synthesis of 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile involves the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid to form ethyl 2-(4-ethoxyphenyl)acrylate. This intermediate is then reacted with ethylamine and cyanogen bromide to produce 2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

2-[2-(4-ethoxyphenyl)vinyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile has been found to exhibit various pharmacological properties such as anti-inflammatory, analgesic, antitumor, and antimicrobial activities. It has been studied extensively for its potential use in the treatment of cancer, inflammation, and pain.

properties

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(ethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-18-16-14(11-17)19-15(21-16)10-7-12-5-8-13(9-6-12)20-4-2/h5-10,18H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHFNKCQRRGBOG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198803
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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